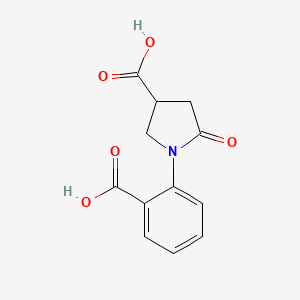

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

描述

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with carboxyphenyl and carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-carboxyphenylboronic acid, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

化学反应分析

Types of Reactions: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Corresponding oxides or quinones.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Esters or amides, depending on the substituents used.

科学研究应用

Antimicrobial Activity

Recent studies have underscored the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. For instance, research demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-dependent nature of its antimicrobial activity suggests that modifications to the core structure can enhance efficacy against resistant strains.

Antioxidant Properties

The antioxidant capability of this compound has been explored through various assays, including DPPH radical scavenging methods. Compounds derived from 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising results, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Research

The compound's derivatives have been investigated for their anticancer properties. Studies reveal that certain analogs can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents . The modulation of signaling pathways involved in cell proliferation and survival is a critical mechanism underlying these effects.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against WHO-priority pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains, emphasizing the need for further development of these compounds as novel antibiotics .

Antioxidant Activity Analysis

In another investigation, a series of compounds derived from the parent structure were evaluated for their antioxidant capacity. The results indicated that some derivatives had antioxidant activities surpassing that of ascorbic acid, suggesting their potential use in formulations aimed at reducing oxidative damage .

作用机制

The mechanism of action of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

相似化合物的比较

2-(Carboxyphenyl)iminodiacetic acid: A compound with similar structural features but different functional groups.

2-[(2-Carboxyphenyl)disulfanyl]benzoic acid: Another structurally related compound with disulfide linkage.

Uniqueness: 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

生物活性

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with carboxylic acid functional groups, which are known to influence its biological activity. The presence of the carboxyphenyl moiety is crucial for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's promising antimicrobial and anticancer properties. It has been shown to exhibit activity against various multidrug-resistant pathogens, including Gram-positive bacteria and certain fungi.

Antimicrobial Activity

This compound has demonstrated structure-dependent antimicrobial activity against several pathogens:

The compound's effectiveness against these pathogens suggests its potential as a novel scaffold for drug development aimed at overcoming antibiotic resistance.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties, particularly in human lung cancer cell lines (A549). Notably, certain derivatives have shown higher activity compared to established chemotherapeutics like clindamycin:

| Compound Type | Activity Level | Reference |

|---|---|---|

| 5-Fluorobenzimidazole derivative | Four-fold stronger than clindamycin | |

| Hydrazone with thien-2-yl fragment | Two-fold stronger than clindamycin |

These findings highlight the need for further exploration into the structure-activity relationships to optimize therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to reduced viability of pathogens.

- Cell Signaling Modulation : It can influence signaling pathways such as MAPK, affecting gene expression related to cellular stress responses and apoptosis.

- Transport Protein Interaction : The compound's ability to interact with transport proteins may enhance its bioavailability and distribution within biological systems.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Resistance : A comprehensive examination of the compound's efficacy against multidrug-resistant strains demonstrated significant inhibitory concentrations (MIC) against S. aureus and E. faecalis, suggesting it could serve as a lead compound for new antibiotics .

- Anticancer Efficacy : In vitro studies using A549 cells revealed that derivatives of the compound exhibited varying degrees of cytotoxicity, with some outperforming traditional cancer therapies .

常见问题

Q. Basic: What are the key synthetic routes for preparing 1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions followed by cyclization. For example, analogous derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are prepared by reacting substituted anilines (e.g., 2,4-difluoroaniline) with itaconic acid in boiling water, achieving cyclization under acidic conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux), and catalysts (e.g., sulfuric acid for esterification steps). Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate high-purity products .

Q. Basic: Which analytical techniques are most effective for characterizing structural and chemical purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for pyrrolidine ring protons (δ 2.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>97% in some derivatives) and detects byproducts .

- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated in structurally similar pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline analogs) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., observed m/z ≈ 277 for C13H11NO5) .

Q. Advanced: How can stereochemical outcomes be controlled during synthesis of derivatives?

Answer:

Chiral auxiliaries or enantioselective catalysts are employed to direct stereochemistry. For instance, (3R)-configured derivatives are synthesized using chiral starting materials (e.g., (R)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid) and resolved via chiral HPLC or enzymatic resolution . Computational modeling (DFT calculations) predicts steric and electronic effects of substituents on ring puckering, guiding reaction design .

Q. Advanced: What strategies address contradictions in reported synthetic yields or byproduct profiles?

Answer:

Discrepancies often arise from variations in:

- Catalysts: Palladium/copper catalysts in heterocyclic synthesis reduce side reactions compared to non-catalytic methods .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. toluene, which may favor dimerization .

- Temperature Gradients: Controlled heating (e.g., 80–100°C) minimizes thermal decomposition, as observed in succinic anhydride-mediated syntheses .

Systematic Design of Experiments (DoE) can isolate critical variables .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- First Aid: Immediate rinsing with water (15+ minutes for eye contact) and medical consultation are required for exposure .

- Storage: Stable at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. Advanced: How can computational tools predict biological interactions or reactivity?

Answer:

- Molecular Docking: Screens interactions with enzymes (e.g., PYCR1, a reductase linked to proline metabolism) using crystal structures (PDB ID: 6XYZ) .

- QSAR Modeling: Relates substituent electronic properties (Hammett σ values) to antibacterial activity in pyridine-carboxylic acid analogs .

- DFT Calculations: Predicts regioselectivity in electrophilic substitution reactions on the phenyl ring .

Q. Basic: What are the common functionalization sites for derivatization?

Answer:

- Pyrrolidine Ring: Position 3 (carboxylic acid) is amenable to esterification or amidation .

- Phenyl Ring: Electrophilic substitution (e.g., nitration, halogenation) at the 2-carboxyphenyl group .

- Oxo Group: Reduction to hydroxyl or conversion to thiol derivatives .

Q. Advanced: How can mechanistic studies resolve unexpected reaction pathways?

Answer:

- Isotopic Labeling: 13C-tracing identifies intermediates in cyclization steps .

- Kinetic Profiling: Monitors byproduct formation via in-situ FTIR or Raman spectroscopy .

- Trapping Experiments: Use of radical scavengers (e.g., TEMPO) to detect free-radical intermediates in metal-catalyzed reactions .

Q. Basic: What are the stability considerations under varying pH and temperature?

Answer:

- Acidic Conditions: Hydrolysis of the oxo group occurs at pH < 3, forming hydroxyl intermediates .

- Alkaline Conditions: Decarboxylation is observed at pH > 10 .

- Thermal Stability: Decomposes above 150°C; store at 2–8°C for long-term stability .

Q. Advanced: How can this compound serve as a precursor for bioactive heterocycles?

Answer:

- Anticancer Agents: Coupling with pyrimidine hydrazides yields analogs with topoisomerase inhibition (IC50 ≈ 2–10 μM) .

- Antimicrobial Scaffolds: Oxazolo-pyridine derivatives exhibit MIC values of 4–16 μg/mL against Gram-positive bacteria .

- Enzyme Inhibitors: Structural analogs (e.g., spirocyclic isoquinolines) target proteases and kinases .

属性

IUPAC Name |

1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLLTVWUGWKXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。